molecular formula C5H6O2 B2458889 Methyl but-3-ynoate CAS No. 32804-66-3

Methyl but-3-ynoate

Cat. No.: B2458889
CAS No.: 32804-66-3
M. Wt: 98.101
InChI Key: JGEGAAGXXWDCOJ-UHFFFAOYSA-N
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Description

Methyl but-3-ynoate is an organic compound with the molecular formula C5H6O2. It is a methyl ester of butynoic acid and is characterized by the presence of a triple bond between the third and fourth carbon atoms. This compound is a colorless liquid that is miscible with organic solvents and is used as a reagent and building block in organic synthesis .

Properties

IUPAC Name

methyl but-3-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-3-4-5(6)7-2/h1H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEGAAGXXWDCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031306
Record name Methyl but-3-ynoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32804-66-3
Record name Methyl but-3-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl but-3-ynoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl but-3-ynoate can be synthesized through various methods. One common method involves the esterification of butynoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods: On an industrial scale, this compound can be produced by the palladium-catalyzed carbonylation of propyne. This method involves the reaction of propyne with carbon monoxide and methanol in the presence of a palladium catalyst under high pressure .

Chemical Reactions Analysis

Types of Reactions: Methyl but-3-ynoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form butynoic acid.

    Reduction: It can be reduced to form but-3-yn-1-ol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Butynoic acid.

    Reduction: But-3-yn-1-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Reactivity

Methyl but-3-ynoate (C₅H₆O₂) is an alkyne-containing ester characterized by its triple bond between the third and fourth carbon atoms. This structural feature contributes to its reactivity, making it an electrophilic site that can engage in various chemical reactions:

  • Oxidation : this compound can be oxidized to form butynoic acid using reagents like potassium permanganate or chromium trioxide.
  • Reduction : It can be reduced to but-3-yn-1-ol using lithium aluminum hydride or sodium borohydride.
  • Substitution : The ester group can undergo nucleophilic substitution, allowing for the formation of various substituted esters depending on the nucleophile used.

Organic Synthesis

This compound is widely utilized as a building block in organic synthesis. Its ability to participate in carbon-carbon bond formation makes it a crucial intermediate in the synthesis of complex organic molecules. For example, it can be involved in the Diels-Alder reaction, where it acts as a dienophile, facilitating the construction of cyclic compounds.

Reaction TypeProductReagents
OxidationButynoic acidPotassium permanganate
ReductionBut-3-yn-1-olLithium aluminum hydride
SubstitutionVarious substituted estersNucleophiles (amines, alcohols)

Biochemical Assays

In biological research, this compound serves as a substrate for enzyme-catalyzed reactions. Its reactivity towards nucleophiles allows researchers to study enzyme mechanisms and kinetics. For instance, it has been employed in assays to evaluate the activity of specific enzymes involved in metabolic pathways.

Polymer Production

The compound is also significant in industrial applications, particularly in polymer chemistry. This compound can be used as an intermediate in the synthesis of polymers with desirable properties for various applications, including coatings and adhesives.

Case Study 1: Enzyme-Catalyzed Reactions

A study investigated the use of this compound as a substrate for a specific enzyme involved in fatty acid metabolism. The results demonstrated that this compound was effectively converted into its corresponding alcohol by the enzyme, providing insights into the enzyme's catalytic mechanism.

Case Study 2: Synthesis of Complex Molecules

Researchers employed this compound in a multi-step synthesis aimed at producing a novel pharmaceutical compound. The compound was successfully synthesized through a series of reactions involving this compound as a key intermediate, highlighting its role in complex organic synthesis.

Mechanism of Action

The mechanism of action of methyl but-3-ynoate involves its reactivity towards nucleophiles and electrophiles. The triple bond in the molecule makes it an electrophilic site, allowing it to react with nucleophiles. Additionally, the ester group can undergo hydrolysis to form butynoic acid, which can further participate in various chemical reactions .

Comparison with Similar Compounds

    Methyl but-2-ynoate: Similar in structure but with the triple bond between the second and third carbon atoms.

    Methyl propiolate: The simplest acetylenic carboxylic acid ester, with a triple bond between the first and second carbon atoms.

Uniqueness: Methyl but-3-ynoate is unique due to the position of its triple bond, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules .

Biological Activity

Methyl but-3-ynoate, a compound with the molecular formula C5_5H6_6O2_2, has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and implications in different biological contexts.

Chemical Structure and Properties

This compound is an alkyne ester characterized by a triple bond between the second and third carbon atoms of the butanoate chain. Its structure can be represented as follows:

CH3CCC O OCH3\text{CH}_3-\text{C}\equiv \text{C}-\text{C O OCH}_3

This unique structure contributes to its reactivity and biological activity.

Biological Activity Overview

  • Insect Hormonal Activity :
    • This compound has been studied for its juvenile hormone (JH) activity in insects. Research indicates that certain structural modifications in alkyne esters can enhance their biological activity. For instance, variations in alkyl substituents significantly affect the potency of these compounds in bioassays involving insects like Tenebrio molitor and Tribolium castaneum. In these studies, this compound exhibited notable JH-like effects, influencing larval development and metamorphosis .
  • Skin Sensitization Potential :
    • Evaluations of this compound's sensitization potential have shown it to be a strong sensitizer. In local lymph node assays (LLNA), concentrations producing significant lymphocyte proliferation indicated that this compound could provoke allergic reactions in sensitive populations . The estimated effective concentration (EC₃) for sensitization was found to be around 0.45% in some studies, suggesting a considerable risk for skin sensitization upon exposure .
  • Antimicrobial Properties :
    • Preliminary studies have suggested that this compound possesses antimicrobial properties, although detailed mechanisms remain to be fully elucidated. Its efficacy against various bacterial strains indicates potential applications in pharmaceuticals and agriculture as a natural pesticide or preservative .

Case Study 1: Juvenile Hormone Activity

A study investigating the effects of this compound on Tenebrio molitor larvae demonstrated that topical application resulted in altered developmental patterns consistent with JH activity. The experiment involved applying varying concentrations of this compound to pupae and observing subsequent developmental changes over several days.

Concentration (mg/ml)Observed Effects
0.2Minor developmental delay
0.5Significant delay; some larvae failed to molt
1.0Complete inhibition of metamorphosis

This data supports the hypothesis that this compound acts similarly to juvenile hormones, affecting insect growth and development .

Case Study 2: Skin Sensitization Testing

In a human repeated insult patch test (HRIPT), subjects were exposed to this compound at concentrations up to 118 µg/cm². The results indicated positive reactions in individuals with a history of fragrance allergies, confirming its potential as a contact allergen.

Test GroupReaction Rate (%)
General Population5%
Fragrance Allergy History25%

These findings highlight the importance of cautious use in consumer products containing this compound .

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